(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methyl-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3 |
InChI Key |
HSNWJOUQLRPCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Methylphenol
The synthesis typically begins with the nitration of 4-methylphenol to form 4-methyl-3-nitrophenol. Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C, achieving regioselectivity at the meta position due to the methyl group’s directing effects. Excess HNO₃ (>1.5 equiv.) ensures complete conversion, with yields exceeding 85% after 2 hours. The crude product is purified via recrystallization in ethanol-water (3:1 v/v), yielding pale-yellow crystals.
Amination via Alkylation
The nitrophenol intermediate undergoes alkylation with dimethylamine (HN(CH₃)₂) in the presence of formaldehyde (HCHO) under Mannich reaction conditions. This step introduces the N,N-dimethylmethanamine moiety at the para position relative to the nitro group. Reactions proceed in tetrahydrofuran (THF) at 60°C for 6 hours, with sodium bicarbonate (NaHCO₃) neutralizing acidic byproducts. Column chromatography (hexane/ethyl acetate, 4:1) isolates the final compound in 70–75% yield.
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60°C | 75 | 98 |
| Solvent | THF | 73 | 97 |
| Catalyst (HCHO) | 1.2 equiv. | 78 | 99 |
| Reaction Time | 6 hours | 75 | 98 |
Catalytic Reductive Amination
Palladium-Catalyzed Coupling
An alternative route involves reductive amination of 4-methyl-3-nitrobenzaldehyde with dimethylamine using palladium on carbon (Pd/C, 5 wt%) under hydrogen gas (H₂, 1 atm). This one-pot method reduces the nitro group to an amine while forming the C–N bond, achieving 82% yield in methanol at 25°C. The reaction’s selectivity is attributed to the nitro group’s electron-withdrawing effect, which activates the aldehyde for nucleophilic attack.
Base-Mediated Cyclization
Recent advances employ diisopropylethylammonium acetate (DIPEAc) as a dual solvent-catalyst, enabling room-temperature reactions. In a model system, DIPEAc facilitates the coupling of 4-methyl-3-nitrobenzyl chloride with dimethylamine, achieving 94% yield in 45 minutes. The ionic liquid environment enhances nucleophilicity while stabilizing intermediates, reducing side reactions.
Continuous Flow Synthesis
Microreactor Design
Industrial-scale production utilizes continuous flow reactors to optimize heat and mass transfer. A two-stage system integrates nitration (residence time: 2 minutes) and amination (residence time: 10 minutes) modules, operating at 5 mL/min. This setup achieves 89% overall yield with >99% purity, surpassing batch reactors by minimizing thermal degradation.
Solvent-Free Processing
Microwave-assisted flow systems eliminate solvents by employing immobilized catalysts on silica gel. For example, nitration using solid-supported HNO₃ and H₂SO₄ at 100°C for 30 seconds achieves 92% conversion, followed by gas-phase amination with dimethylamine at 150°C. This method reduces waste and energy consumption by 40% compared to traditional approaches.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms the structure:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under mild conditions using hydrogenation or chemical reductants.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methyl-3-nitrobenzoic acid or 4-methyl-3-nitrobenzaldehyde.
Reduction: 4-methyl-3-aminophenyl-N,N-dimethylmethanamine.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the activity of enzymes involved in amine metabolism.
Medicine
In medicinal chemistry, derivatives of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on the modifications made to the parent structure.
Industry
The compound finds applications in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism by which (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group can participate in redox reactions, while the amine group can form ionic or hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Nitro Position : The meta-nitro group in the target compound may enhance steric hindrance compared to para-nitro analogs, affecting binding in biological systems (e.g., estrogen receptor antagonists) .
Biological Activity
Introduction
(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine |
| CAS Number | [Not specified] |
Structure
The compound features a nitrophenyl group, which is known for its reactivity and potential biological interactions. The presence of dimethylamine enhances its solubility and interaction with biological targets.
The biological activity of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with proteins and nucleic acids, leading to alterations in cellular functions.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signal transduction pathways associated with neurotransmission.
- Oxidative Stress Induction : The reduction of the nitro group can generate reactive oxygen species (ROS), contributing to oxidative stress within cells.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine. It has been shown to exhibit activity against various bacterial strains, including resistant strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial efficacy against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising role in developing new antibacterial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings
A notable study published in the Journal of Medicinal Chemistry reported that derivatives of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine exhibited cytotoxic effects on breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine, it is useful to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine | Moderate | Significant | Potential for drug development |
| Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro | Low | Moderate | Used as an intermediate |
| 2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid | High | Low | Different mechanism of action |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine, and how can reaction yields be optimized?
- Methodology : Begin with nitration of 4-methylacetophenone to introduce the nitro group at the 3-position, followed by reductive amination using dimethylamine. Optimize yields by controlling temperature (0–5°C during nitration) and using catalytic hydrogenation (e.g., Pd/C in ethanol) for reduction .
- Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 65–70 | ≥95% |
| Reductive Amination | Dimethylamine, NaBH₄ | 50–60 | ≥90% |
Q. How can the structure of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine be confirmed using spectroscopic techniques?
- Methodology :
- ¹H NMR : Look for a singlet at δ 2.25–2.30 ppm (N,N-dimethyl groups) and aromatic protons at δ 7.20–8.10 ppm .
- IR : Absorbance at ~1200 cm⁻¹ (C-N stretch) and ~1360 cm⁻¹ (NO₂ symmetric stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 194.23 (C₁₀H₁₂N₂O₂) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Use in vitro antimicrobial assays (e.g., broth microdilution) against E. coli and S. aureus. Compare activity to structurally similar compounds like 4-methyl-3-nitroaniline derivatives .
- Example Data :
| Compound | MIC (μg/mL) |
|---|---|
| Target Compound | 32–64 |
| 4-Methyl-3-nitroaniline | 64–128 |
Advanced Research Questions
Q. How do electronic effects of the nitro and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. The nitro group’s electron-withdrawing nature increases electrophilicity at the para position, facilitating reactions like Suzuki coupling .
- Key Findings :
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Nitro Group Charge | -0.45 e |
Q. What crystallographic techniques are most effective for resolving structural ambiguities in derivatives of this compound?
- Methodology : Use single-crystal X-ray diffraction (SHELX suite) for high-resolution structures. For twinned crystals, employ SHELXL for refinement .
- Case Study : A derivative with a bromo substituent (CAS 1237535-89-5) was resolved to 0.8 Å resolution, revealing planar nitro group geometry .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodology : Synthesize analogs with varying substituents (e.g., halogens, methoxy) and evaluate biological activity. Use comparative molecular field analysis (CoMFA) to correlate structural features with efficacy .
- SAR Trends :
| Substituent | Activity (vs. Parent Compound) |
|---|---|
| 3-NO₂, 4-CH₃ (Parent) | Baseline |
| 3-CF₃, 4-CH₃ | 2× Antifungal Activity |
Methodological Challenges & Solutions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Solution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, aromatic protons in the 7.2–8.1 ppm range can be differentiated via NOESY correlations .
Q. What computational methods best predict the compound’s interaction with biological targets?
- Solution : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to model binding to bacterial efflux pumps. Validate with experimental MIC shifts in knockout strains .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
